Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Overview
Description
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of indenols It is characterized by the presence of a hydroxy group attached to an indene ring, which is further substituted with a methyl acetate group
Mechanism of Action
Target of Action
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene-1-one.
Hydroxylation: The indene-1-one is subjected to hydroxylation to introduce the hydroxy group at the 5-position.
Esterification: The hydroxylated intermediate is then esterified with methyl acetate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-keto-2,3-dihydro-1H-indene-1-yl acetate.
Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-indene-1-yl methanol.
Substitution: Formation of 5-chloro-2,3-dihydro-1H-indene-1-yl acetate.
Scientific Research Applications
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-indene-1-yl acetate
- 5-Hydroxy-2,3-dihydro-1H-indene-1-one
- Methyl 2-(5-chloro-2,3-dihydro-1H-inden-1-yl)acetate
Uniqueness
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is unique due to the presence of both a hydroxy group and a methyl acetate group on the indene ring. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)7-9-3-2-8-6-10(13)4-5-11(8)9/h4-6,9,13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXEXXDMBLLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701576 | |
Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856169-08-9 | |
Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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